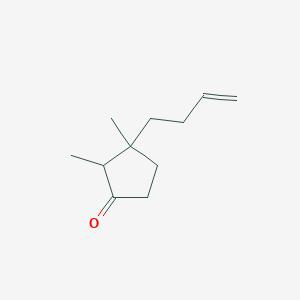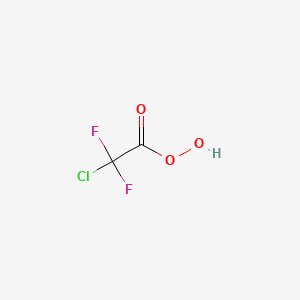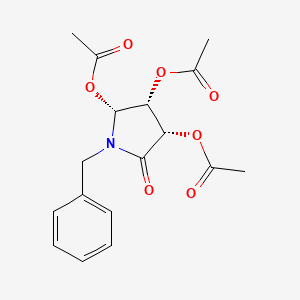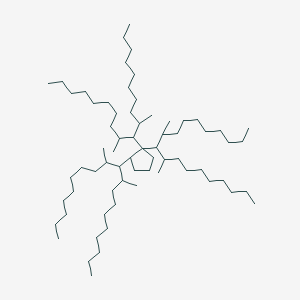
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring substituted with three long-chain alkyl groups, each containing multiple methyl branches. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane typically involves multi-step organic reactions. The process begins with the preparation of the long-chain alkyl groups, which are then attached to the cyclopentane ring through a series of substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases, which facilitate the formation of carbon-carbon bonds under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process requires precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may also be employed to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The alkyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups onto the cyclopentane ring.
科学研究应用
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane has several applications in scientific research:
Chemistry: The compound is used as a model system to study the reactivity and properties of substituted cycloalkanes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in pharmaceutical formulations.
Industry: The compound’s stability and hydrophobic nature make it suitable for use in lubricants, coatings, and other industrial applications.
作用机制
The mechanism by which 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane exerts its effects depends on its specific application. In biological systems, the compound may interact with cell membranes or proteins, influencing their structure and function. The long alkyl chains can insert into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the cyclopentane ring may engage in specific interactions with molecular targets, modulating their activity.
相似化合物的比较
Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in chemical synthesis.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclohexane: A similar compound with a cyclohexane ring instead of cyclopentane, exhibiting different physical and chemical properties.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclobutane: Another analog with a cyclobutane ring, used for comparative studies in reactivity and stability.
Uniqueness: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is unique due to its specific ring size and the presence of three long-chain alkyl groups. This combination imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. The compound’s structure also provides a valuable framework for studying the effects of ring size and substitution patterns on the properties of cycloalkanes.
属性
CAS 编号 |
137077-18-0 |
|---|---|
分子式 |
C68H136 |
分子量 |
953.8 g/mol |
IUPAC 名称 |
1,1,2-tris(9,11-dimethylnonadecan-10-yl)cyclopentane |
InChI |
InChI=1S/C68H136/c1-13-19-25-31-37-43-50-58(7)65(59(8)51-44-38-32-26-20-14-2)64-56-49-57-68(64,66(60(9)52-45-39-33-27-21-15-3)61(10)53-46-40-34-28-22-16-4)67(62(11)54-47-41-35-29-23-17-5)63(12)55-48-42-36-30-24-18-6/h58-67H,13-57H2,1-12H3 |
InChI 键 |
OOQDESJYCMXRJQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)C(C1CCCC1(C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


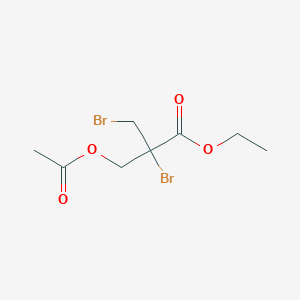
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
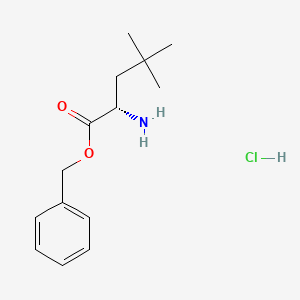
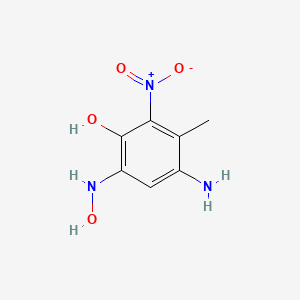

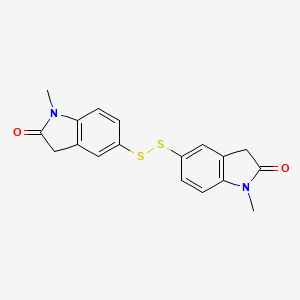
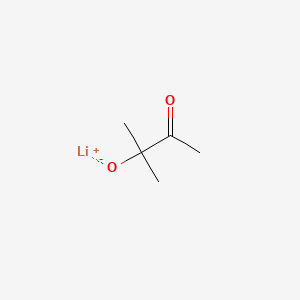
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
